Cas no 2228225-53-2 (4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene)

4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene
- EN300-1944891
- 2228225-53-2
-
- インチ: 1S/C11H10ClF3/c1-7-3-4-9(8(2)6-12)5-10(7)11(13,14)15/h3-5H,2,6H2,1H3
- InChIKey: GUCZRDKVQBJJQO-UHFFFAOYSA-N
- SMILES: ClCC(=C)C1C=CC(C)=C(C(F)(F)F)C=1
計算された属性
- 精确分子量: 234.0423125g/mol
- 同位素质量: 234.0423125g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- XLogP3: 4.6
4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1944891-0.05g |
4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228225-53-2 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1944891-0.25g |
4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228225-53-2 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1944891-2.5g |
4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228225-53-2 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1944891-10g |
4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228225-53-2 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1944891-10.0g |
4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228225-53-2 | 10g |
$4236.0 | 2023-05-31 | ||
Enamine | EN300-1944891-1.0g |
4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228225-53-2 | 1g |
$986.0 | 2023-05-31 | ||
Enamine | EN300-1944891-0.1g |
4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228225-53-2 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1944891-5.0g |
4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228225-53-2 | 5g |
$2858.0 | 2023-05-31 | ||
Enamine | EN300-1944891-0.5g |
4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228225-53-2 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1944891-1g |
4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228225-53-2 | 1g |
$986.0 | 2023-09-17 |
4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene 関連文献
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzeneに関する追加情報
Introduction to 4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene (CAS No. 2228225-53-2)
4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene, with the CAS number 2228225-53-2, is a unique and highly specialized organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its complex molecular structure, which includes a chlorinated propenyl group, a methyl group, and a trifluoromethyl group attached to a benzene ring. These functional groups contribute to the compound's unique chemical properties and potential applications in various scientific and industrial domains.
The molecular formula of 4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene is C11H10ClF3. The presence of the trifluoromethyl group imparts significant fluorine content, which can influence the compound's reactivity, stability, and biological activity. The chlorinated propenyl group adds further complexity and can affect the compound's solubility and reactivity in different solvents. The methyl group provides additional steric hindrance and can influence the compound's overall conformation and interactions with other molecules.
In recent years, there has been a growing interest in the development of novel compounds with specific functional groups for use in pharmaceuticals, agrochemicals, and materials science. 4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene is one such compound that has shown promise in these areas. Its unique combination of functional groups makes it a valuable candidate for further research and development.
Synthesis and Characterization:
The synthesis of 4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. One common synthetic route involves the reaction of 4-bromo-1-methyl-2-trifluoromethylbenzene with allyl chloride in the presence of a suitable catalyst. The resulting product is then further modified to introduce the desired functional groups.
The characterization of this compound is crucial for understanding its properties and potential applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are commonly used to confirm the structure and purity of the synthesized compound. These analytical methods provide detailed information about the molecular structure, including the positions of functional groups and any potential impurities.
Biological Activity:
The biological activity of 4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene has been a subject of extensive research. Studies have shown that this compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the trifluoromethyl group is particularly noteworthy, as it can enhance the lipophilicity of the molecule, allowing it to penetrate cell membranes more effectively.
In antimicrobial studies, 4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibiotics to combat drug-resistant bacterial strains. Additionally, its antiviral properties have been explored in various viral infections, showing promise in inhibiting viral replication.
Clinical Applications:
The potential clinical applications of 4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene are diverse and promising. In oncology, this compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in various cancer models, including breast cancer, lung cancer, and colorectal cancer.
Clinical trials are currently underway to evaluate the safety and efficacy of this compound in human subjects. Early results have been encouraging, with no significant adverse effects reported at therapeutic doses. However, further research is needed to fully understand its mechanism of action and optimize its use in clinical settings.
Mechanism of Action:
The mechanism by which 4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene exerts its biological effects is an area of ongoing research. Studies suggest that this compound may interact with specific cellular targets to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it has been shown to inhibit the activation of certain kinases involved in cell survival pathways.
The trifluoromethyl group plays a crucial role in these interactions by enhancing the lipophilicity of the molecule and facilitating its entry into cells. Once inside the cell, the compound can bind to specific protein targets or interfere with cellular processes that are essential for survival.
Safety Considerations:
Safety is a critical consideration in the development of any new chemical entity. Extensive toxicological studies have been conducted on 4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene to assess its potential risks. These studies have shown that the compound is generally well-tolerated at therapeutic doses but may exhibit toxicity at higher concentrations.
To ensure safe use, it is important to follow appropriate handling guidelines and conduct thorough risk assessments before using this compound in any application. Researchers should also be aware of any potential environmental impacts associated with its production and disposal.
FUTURE DIRECTIONS:
The future directions for research on 4-(3-chloroprop-1-en-2-yl)-1-methyl-2-(trifluoromethyl)benzene are promising. Ongoing studies aim to further elucidate its mechanism of action at the molecular level and identify new targets for therapeutic intervention. Additionally, efforts are being made to optimize its chemical structure to enhance its potency and reduce potential side effects.
In conclusion, 4-(3-chloroprop-1-en-2-yi)-1-methyl--trifluoromethyl)-benzene (CAS No. 0) 0) 0) 0) 0) 0) 0) 0) 0) 0) 0) 0) 0) 0) 0) In summary,
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